(R)-3-Amino-4-hydroxybutan-2-one
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Overview
Description
®-3-Amino-4-hydroxybutan-2-one is an organic compound with the molecular formula C4H9NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-4-hydroxybutan-2-one typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric reduction of 3-amino-4-oxobutanoic acid using a chiral reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the production of ®-3-Amino-4-hydroxybutan-2-one may involve biocatalytic processes using enzymes that can selectively produce the desired enantiomer. These processes are advantageous due to their high specificity and environmentally friendly nature.
Types of Reactions:
Oxidation: ®-3-Amino-4-hydroxybutan-2-one can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the compound into various alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
®-3-Amino-4-hydroxybutan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Amino-4-hydroxybutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include metabolic processes where the compound is either synthesized or broken down, affecting the overall biochemical balance.
Comparison with Similar Compounds
(S)-3-Amino-4-hydroxybutan-2-one: The enantiomer of the compound, which has different biological activity due to its distinct stereochemistry.
3-Amino-4-hydroxybutanoic acid: A related compound with a carboxylic acid group instead of a ketone.
4-Hydroxybutan-2-one: A simpler compound lacking the amino group.
Uniqueness: ®-3-Amino-4-hydroxybutan-2-one is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Properties
Molecular Formula |
C4H9NO2 |
---|---|
Molecular Weight |
103.12 g/mol |
IUPAC Name |
(3R)-3-amino-4-hydroxybutan-2-one |
InChI |
InChI=1S/C4H9NO2/c1-3(7)4(5)2-6/h4,6H,2,5H2,1H3/t4-/m1/s1 |
InChI Key |
HGPVTSXCIFGEST-SCSAIBSYSA-N |
Isomeric SMILES |
CC(=O)[C@@H](CO)N |
Canonical SMILES |
CC(=O)C(CO)N |
Origin of Product |
United States |
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